molecular formula C16H17N3O B12001730 N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide

N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide

Cat. No.: B12001730
M. Wt: 267.33 g/mol
InChI Key: WFJIMRAEOLALEO-WOJGMQOQSA-N
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Description

N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide typically involves the condensation reaction between 4-(propan-2-yl)benzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:

4-(propan-2-yl)benzaldehyde+pyridine-2-carbohydrazideN’-(E)-[4-(propan-2-yl)phenyl]methylidenepyridine-2-carbohydrazide\text{4-(propan-2-yl)benzaldehyde} + \text{pyridine-2-carbohydrazide} \rightarrow \text{N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide} 4-(propan-2-yl)benzaldehyde+pyridine-2-carbohydrazide→N’-(E)-[4-(propan-2-yl)phenyl]methylidenepyridine-2-carbohydrazide

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce the corresponding amines.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form coordination bonds with metal ions, leading to the formation of stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of the pyridine ring and the isopropyl group

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C16H17N3O/c1-12(2)14-8-6-13(7-9-14)11-18-19-16(20)15-5-3-4-10-17-15/h3-12H,1-2H3,(H,19,20)/b18-11+

InChI Key

WFJIMRAEOLALEO-WOJGMQOQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

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